molecular formula C36H50O6 B3065923 dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate CAS No. 65849-89-0

dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate

Cat. No.: B3065923
CAS No.: 65849-89-0
M. Wt: 578.8 g/mol
InChI Key: RCNPWMNIIMOLFB-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate is a complex organic compound known for its unique structure and properties. This compound features two cyclohexa-2,5-dien-1-ylidene groups, each substituted with tert-butyl groups, and is linked through a butanedioate backbone. Its structure imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate typically involves the reaction of dimethyl butanedioate with 3,5-ditert-butyl-4-hydroxybenzaldehyde under specific conditions. The reaction is catalyzed by acids such as trifluoromethanesulfonic acid, which facilitates the formation of the desired product through nucleophilic addition and subsequent condensation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenolic compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .

Scientific Research Applications

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate involves its ability to undergo redox reactions, thereby acting as an antioxidant. The compound can donate electrons to neutralize free radicals, reducing oxidative stress. Its molecular targets include reactive oxygen species and other free radicals, and it interacts with cellular pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate is unique due to its dual cyclohexa-2,5-dien-1-ylidene groups and the butanedioate linkage, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust antioxidant properties and versatile chemical reactivity .

Properties

IUPAC Name

dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O6/c1-33(2,3)25-17-21(18-26(29(25)37)34(4,5)6)15-23(31(39)41-13)24(32(40)42-14)16-22-19-27(35(7,8)9)30(38)28(20-22)36(10,11)12/h15-20,23-24H,1-14H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNPWMNIIMOLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(C(C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)OC)C(=O)OC)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498895
Record name Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65849-89-0
Record name Dimethyl 2,3-bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 2
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 3
Reactant of Route 3
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 4
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 5
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate
Reactant of Route 6
Reactant of Route 6
dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate

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